1-Isobutylpiperidin-4-amine dihydrochloride
Overview
Description
1-Isobutylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H21ClN2. It has a molecular weight of 229.19 . The compound is typically used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2.2ClH/c1-8(2)7-11-5-3-9(10)4-6-11;;/h8-9H,3-7,10H2,1-2H3;2*1H . This code provides a unique representation of the molecule’s structure.. The storage temperature is room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the sources I have accessed.
Scientific Research Applications
Biogenic Amines in Fish and Food Safety
Biogenic amines, formed by the decarboxylation of amino acids, are significant in food safety and quality determination in fish products. Their roles in intoxication, spoilage, and the formation of nitrosamines, which could explain the mechanism of scombroid poisoning and assure the safety of many fish products, have been extensively studied (Bulushi et al., 2009).
Amino Acid Derivatives in Diabetes Treatment
The structure, function, and therapeutic implications of glucagon-like peptide-1 (GLP-1) and its analogues, which are derived from amino acids, offer promising approaches in treating type 2 diabetes. These compounds exhibit several biological effects, including enhancing insulin secretion, promoting satiety, and potentially improving glycemic control (Donnelly, 2012).
Nitrogen-Containing Compounds in Environmental Remediation
The degradation of nitrogen-containing compounds, including amines, using advanced oxidation processes has been explored for environmental remediation. This research focuses on mineralizing resistant compounds to improve water treatment schemes, highlighting the chemical reactivity of nitrogenous substances in pollution control (Bhat & Gogate, 2021).
Amino-Functionalized Materials for CO2 Capture
Amine-functionalized metal–organic frameworks (MOFs) have shown significant potential for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. This research area opens avenues for using amine derivatives in designing materials for environmental applications (Lin, Kong, & Chen, 2016).
Role in Pharmaceuticals and Organic Synthesis
Research on cyclic imines in Ugi and Ugi-Type reactions, which may involve compounds structurally related to "1-Isobutylpiperidin-4-amine dihydrochloride," underscores the utility of such nitrogen-containing molecules in synthesizing pharmaceuticals and natural product derivatives. These synthetic methodologies offer streamlined routes to complex molecules, indicating the broader relevance of amine derivatives in drug discovery and development (Nazeri et al., 2020).
Safety and Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
1-(2-methylpropyl)piperidin-4-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8(2)7-11-5-3-9(10)4-6-11;;/h8-9H,3-7,10H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCWIXJIPYUXLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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